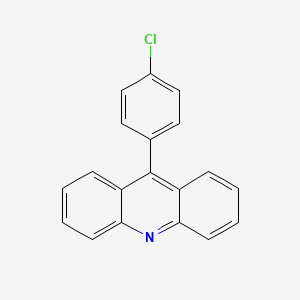

9-(4-Chlorophenyl)acridine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(4-chlorophenyl)acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCSQXNWRZMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549358 | |

| Record name | 9-(4-Chlorophenyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20953-66-6 | |

| Record name | 9-(4-Chlorophenyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalyst Stability:while 9 Arylacridines Are Robust, They Can Undergo Degradation. the Stability Can Be Improved by Synthetic Modifications at the 9 Position of the Acridine Core.researchgate.netthe Use of Co Catalysts That Facilitate Rapid Turnover of the Acridinyl Radical Intermediate Also Contributes to Overall Catalyst Stability by Minimizing the Concentration of This Potentially Reactive Species.acs.org

| Factor | Observation | Reference(s) |

| Catalyst Structure | Bulky ortho-substituents on the 9-aryl group (e.g., mesityl) increase catalyst stability and prevent degradation. | acs.orgresearchgate.net |

| Co-catalyst | Copper salts (e.g., Cu(MeCN)₄BF₄) or decatungstate are often required for efficient catalyst turnover. | nih.govacs.org |

| Ligand/Additive | Amines like piperazine (B1678402) can act as ligands for copper co-catalysts, improving yield. | nih.gov |

| Solvent | Dichloromethane is an effective solvent for certain decarboxylative additions. | nih.gov |

| Light | Visible light (e.g., 400-420 nm LEDs) is essential; no reaction occurs in the dark. | nih.gov |

Crystallography and Supramolecular Assembly

Single Crystal X-Ray Diffraction Studies of 9-(4-Chlorophenyl)acridine and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Studies on derivatives of this compound have provided detailed information about their molecular and crystal structures.

The molecular geometry of this compound derivatives is characterized by the spatial relationship between the acridine (B1665455) core and the substituted phenyl ring. In derivatives such as 10-[2-(4-Acetylpiperzin-1-yl)ethyl]-9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione, the acridine moiety is folded along the C9···N10 axis. iucr.org The dihedral angle between the planes of the outer rings of the acridine system is reported to be 28.7(1)°. iucr.org The chlorophenyl ring is typically positioned nearly perpendicular to the acridine system. For instance, in one derivative, the weighted least-squares plane through the acridine core forms a dihedral angle of 87.1(1)° with the chlorophenyl ring. iucr.org Similarly, in 10-(4-chlorophenyl)-9-(4-fluorophenyl)-3,4,6,7-tetrahydro-3,3,6,6-tetramethylacridine-1,8(2H,5H,9H,10H)-dione, the 4-fluorophenyl ring is almost perpendicular to the central ring of the acridine system, with a dihedral angle of 87.9(1)°. nih.govresearchgate.net

In decahydroacridine derivatives, the central dihydropyridine (B1217469) ring commonly adopts a boat conformation. nih.govresearchgate.netiucr.org For example, in 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridine-10-acetic acid, X-ray analysis confirms a boat conformation for the dihydropyridine ring, while the adjacent cyclohexenone rings are in envelope conformations. researchgate.net This non-planar conformation is a recurring structural motif in related compounds. nih.goviucr.org

| Compound | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|

| 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione | P n a 21 | a = 14.125 Å, b = 14.118 Å, c = 10.719 Å, α = 90°, β = 90°, γ = 90° | crystallography.net |

| 10-(4-chlorophenyl)-9-(4-fluorophenyl)-3,4,6,7-tetrahydro-3,3,6,6-tetramethylacridine-1,8(2H,5H,9H,10H)-dione | P21/c | a = 12.0985 Å, b = 10.9001 Å, c = 19.4724 Å, β = 101.231° | nih.gov |

| 3,3,6,6-Tetramethyl-9-(4-methoxyphenyl)-10-(4-chlorophenyl)-1,8-dioxodecahydroacridine | P-1 | Not specified | pleiades.online |

| S-4-Chlorophenyl 9,10-dihydroacridine-9-carbothioate | P21/n | a = 11.43 Å, b = 13.68 Å, c = Not specified, β = Not specified | researchgate.net |

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by the need to fill space efficiently while maximizing favorable intermolecular interactions. In the derivatives of this compound, the packing often results in complex three-dimensional networks.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in acridine derivatives, although it has not been specifically detailed for the parent this compound. acs.orgacs.org The existence of different polymorphs can be influenced by factors such as the solvent used for crystallization. whiterose.ac.uk The study of different N-(chlorophenyl)pyridinecarboxamides, which share structural similarities, highlights how subtle changes in molecular structure can lead to different packing arrangements and potential polymorphism. acs.org The formation of different solid forms, including polymorphs and solvates, is a critical aspect of crystal engineering. acs.orgturkjps.org

Intermolecular Interactions in the Solid State

Non-covalent interactions are the driving forces behind the self-assembly of molecules in the solid state. For this compound and its derivatives, these include hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen bonds play a crucial role in the supramolecular assembly of many derivatives. In decahydroacridine derivatives, N-H···O and C-H···O hydrogen bonds are frequently observed, linking molecules into chains or more complex networks. researchgate.netiucr.orgpleiades.onlinenih.gov For example, in S-4-Chlorophenyl 9,10-dihydroacridine-9-carbothioate, weak intermolecular N-H···O hydrogen bonds link molecules into chains along the b-axis. researchgate.net In another instance, a combination of O-H···O, C-H···O, and C-H···Br hydrogen bonds results in the formation of interconnected columns. nih.gov

Halogen bonding, where a halogen atom acts as an electrophilic species, is another significant interaction. The chlorine atom in the 4-chlorophenyl group can participate in C–Cl···N or C–Cl···π interactions, contributing to the stability of the crystal lattice. researchgate.net Studies on related chloro-substituted aromatic compounds confirm the importance of these interactions in directing crystal packing. iucr.org

The planar aromatic rings of the acridine core and the chlorophenyl substituent are prone to π-π stacking interactions. nih.govlibretexts.org These interactions, which involve face-to-face or offset stacking of the aromatic systems, are fundamental to the packing of many aromatic compounds. In the crystal structure of 9-(4-chlorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate, π-π interactions are observed with a centroid-centroid distance of 3.987(2) Å, linking adjacent cations. iucr.org The self-association of planar acridine molecules through π-π stacking is a well-documented phenomenon. nih.gov

Supramolecular Architectures and Self-Assembly Processes

The combination of the intermolecular forces described above leads to the formation of distinct supramolecular architectures. The self-assembly process is a spontaneous organization of molecules into stable, well-defined structures. acs.org In the case of this compound derivatives, these architectures can range from simple one-dimensional chains held together by hydrogen bonds iucr.orgresearchgate.net to complex three-dimensional networks stabilized by a combination of hydrogen bonds, π-π stacking, and other weak interactions. nih.govmdpi.com

For example, crystal structures of related compounds have revealed cross-linked supramolecular arrays built from a combination of N-H···O hydrogen bonds, C-H···π interactions, and lone pair···π interactions. mdpi.com The presence of heteroatoms like nitrogen and chlorine in the molecular structure introduces specific functionalities that can direct the self-assembly into predictable patterns. acs.org The study of these architectures is crucial for understanding the relationship between molecular structure and macroscopic properties.

| Interaction Type | Description | Observed In | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bonds | Links molecules into chains or networks. | S-4-Chlorophenyl 9,10-dihydroacridine-9-carbothioate; Various decahydroacridine derivatives | iucr.orgresearchgate.net |

| C-H···O Hydrogen Bonds | Reinforces the primary hydrogen bonding network. | 10-(4-chlorophenyl)-9-(4-fluorophenyl)acridine derivative; 3,3,6,6-tetramethyl-9-(4-methoxyphenyl)-10-(4-chlorophenyl)-1,8-dioxodecahydroacridine | researchgate.netpleiades.online |

| Halogen Bonding | Involves the chlorine atom interacting with nitrogen or π systems. | General for halogenated acridines and related compounds | researchgate.netiucr.org |

| π-π Stacking Interactions | Stacking of aromatic acridine and phenyl rings. | 9-(4-Chlorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate | iucr.org |

| C-H···π Interactions | A C-H bond interacts with the face of an aromatic ring. | 9-(4-Chlorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate; 3,3,6,6-tetramethyl-9-(4-methoxyphenyl)-10-(4-chlorophenyl)-1,8-dioxodecahydroacridine | pleiades.onlineiucr.org |

Applications in Advanced Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The photophysical properties of 9-aryl acridine (B1665455) derivatives make them highly suitable for applications in lighting and display technologies. Their strong fluorescence and tunable electronic characteristics are particularly relevant for OLEDs. chemimpex.comresearchgate.net

In the architecture of OLEDs, particularly those based on thermally activated delayed fluorescence (TADF), acridine derivatives serve as critical components. worktribe.comconsensus.app They are often used as the electron-donating part of a donor-acceptor (D-A) type emitter molecule. nih.govacs.org The decoration of the acridine donor with substituted aryl groups, such as a chlorophenyl group, directly impacts the emitter's performance by affecting the emission color and the efficiency of triplet exciton (B1674681) harvesting. worktribe.comnih.gov

Research on closely related aryl-substituted acridine donors has shown that modifying the phenyl group influences key photophysical parameters. For instance, attaching electron-donating groups to the phenyl ring can lead to a red-shifted emission and a faster reverse intersystem crossing rate (k_RISC), a crucial factor for high-efficiency TADF. nih.gov Conversely, electron-withdrawing groups can cause a blue-shift in the emission spectrum. nih.gov This demonstrates that triplet harvesting efficiency is a dominant factor for device performance in this family of emitters. nih.govacs.org

Studies on materials like 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR), which features a similar acridine donor structure, have demonstrated their effectiveness as host materials in yellow phosphorescent OLEDs, achieving high external quantum efficiencies (EQE). nih.gov For example, a device using PhCAR-2ACR as a host achieved a current efficiency of 56.90 cd/A and an EQE of 20.57%. nih.gov Another related compound, TPA-2ACR, when used as a hole-transporting material, enabled a yellow phosphorescent OLED to reach an even higher EQE of 21.59%. nih.gov While not the exact titular compound, these results underscore the utility of the 9-aryl acridine framework in enhancing OLED performance.

| Acridine Derivative Role | Device Type | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|---|

| TPA-2ACR (Hole-Transporting Material) | Yellow Phosphorescent | 21.59% | 55.74 | 29.28 | nih.gov |

| PhCAR-2ACR (Host Material) | Yellow Phosphorescent | 20.57% | 56.90 | - | nih.gov |

| tBuPh-DMAC-TRZ (TADF Emitter) | TADF OLED | ~28% | - | - | nih.gov |

| OMePh-DMAC-TRZ (TADF Emitter) | TADF OLED | ~28% | - | - | nih.gov |

The efficacy of 9-(4-Chlorophenyl)acridine and its analogues in solid-state lighting often relies on a host-guest architecture. mdpi.com In this system, the acridine derivative acts as the luminescent "guest," which is dispersed in a suitable "host" matrix. This strategy is fundamental to preventing aggregation-caused quenching (ACQ), a phenomenon where the fluorescence efficiency of molecules decreases at high concentrations in the solid state. researchgate.net

The host material provides a rigid environment that isolates the guest emitter molecules, allowing them to emit light efficiently without undergoing non-radiative decay processes that occur when they are too close to one another. The electronic properties of the host must be compatible with the guest to ensure efficient energy transfer from the host to the guest, where the light is ultimately generated. The high triplet energy of acridine-based materials makes them excellent hosts for phosphorescent emitters, as they can effectively confine triplet excitons within the emissive layer. nih.gov The interaction between the host and the 9-aryl acridine guest is therefore critical for achieving high quantum efficiency and device stability in OLEDs.

Role in Chemical Sensing Platforms (Excluding Biological Targets)

The inherent fluorescence of the acridine core makes it an excellent platform for developing chemosensors. researchgate.net By functionalizing the acridine scaffold, researchers can design probes that exhibit a change in their fluorescence properties upon binding to a specific non-biological analyte. researchgate.net

Acridine-based derivatives have been successfully employed for the detection of metal ions and hazardous nitroaromatic compounds. researchgate.netnih.gov For example, a "turn-off" fluorescence chemosensor based on a tetrahydroacridine derivative demonstrated high selectivity and sensitivity for detecting picric acid, a common and dangerous explosive. nih.gov The sensor operates by quenching its fluorescence upon interaction with picric acid. nih.gov Another study reported a series of acridinedione derivatives that act as highly selective chemosensors for fluoride (B91410) ions, showing a visible color change under UV light upon detection. rsc.org The mechanism often involves a photoinduced electron transfer (PET) process that is modulated by the presence of the analyte. researchgate.net

| Acridine Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Tetrahydroacridine derivative | Picric Acid (PA) | Fluorescence "turn-off" | 1.766 x 10⁻⁹ M | nih.gov |

| Acridinedione derivative | Fluoride ion (F⁻) | Colorimetric/Fluorometric | 5.49 x 10⁻⁵ M | rsc.org |

| Acridine-based Schiff base L1 | Iron(III) ion (Fe³⁺) | Fluorescence quenching | 4.13 μM | researchgate.net |

| Acridine-based Schiff base L2 | Nickel(II) ion (Ni²⁺) | Fluorescence quenching | 1.52 μM | researchgate.net |

Integration in Other Photofunctional Materials

Beyond luminescence, the unique electronic structure of 9-phenylacridine (B188086) derivatives makes them valuable as photofunctional materials, particularly in the field of photocatalysis. These compounds can act as potent, metal-free organic photoredox catalysts, using visible light to drive a variety of chemical transformations under mild conditions. rsc.org

9-Phenylacridine has been utilized as an efficient direct hydrogen atom transfer (d-HAT) catalyst. nih.gov Under irradiation with LED light, it can initiate reactions for the functionalization of C(sp³)-H bonds in a wide range of molecules, including unactivated alkanes. nih.gov This photoelectrochemical strategy enables the synthesis of complex aliphatic N-heterocycles and ethers. nih.gov Furthermore, 9-phenylacridine has been employed as a photocatalyst for the generation of fluoroalkyl radicals, which are important intermediates in the synthesis of organofluorine compounds used in medicinal and agrochemistry. rsc.org These applications highlight the ability of the acridine core to mediate electron transfer processes upon photoexcitation, opening avenues for sustainable and green chemistry. researchgate.netacs.org

Use as Dyes and Pigments (Excluding Biological Staining)

Historically, acridine derivatives were among the first synthetic compounds used as dyes and pigments, valued for their strong color and fluorescence. tandfonline.commdpi.com The extended π-conjugated system of the acridine chromophore is responsible for its ability to absorb light in the visible spectrum, giving it its characteristic color. tandfonline.com

9-Phenylacridine itself is the parent base of chrysaniline (also known as phosphine), a primary component of certain yellow dyestuffs. chemicalbook.com The applications of acridines as industrial colorants are broad, and they are included in patent literature for hybrid pigment compositions. google.com Their good thermal stability and strong coloration make them suitable for use in materials where durability and vibrant color are required. researchgate.netbldpharm.combldpharm.com

Photocatalytic and Photoredox Chemistry

Energy Transfer and Electron Transfer Mechanisms in Photocatalytic Cycles

The photocatalytic activity of 9-(4-Chlorophenyl)acridine is fundamentally governed by electron transfer processes initiated from its photoexcited state. Unlike mechanisms that rely on Dexter or Förster energy transfer to activate a substrate, 9-arylacridines typically engage in direct electron transfer with the substrate. acs.org

Upon absorption of a photon, the acridine (B1665455) catalyst is promoted to an electronic excited state. For decarboxylation reactions with carboxylic acids, it is the singlet excited state that participates in the key PCET step. nih.gov In this state, the catalyst is a sufficiently strong electron donor to reduce the hydrogen-bonded carboxylic acid.

In other contexts, such as the anti-Markovnikov hydration of olefins, protonated acridinium (B8443388) species are used. acs.orgnih.gov The protonated form, [AcrH]⁺, becomes a much stronger photooxidant upon excitation. For example, protonated 9-(2-chlorophenyl)acridine (B12283459) has a calculated excited-state reduction potential (E*red) of +2.19 V vs SCE, making it capable of oxidizing substrates that are inaccessible to many common photocatalysts. acs.orgnih.gov This high oxidizing power allows it to initiate the catalytic cycle by a single-electron oxidation of the substrate. acs.org

The regeneration of the catalyst from the acridinyl radical (Acr-H•) intermediate is a crucial electron transfer step. acs.org In dual catalytic systems, this turnover is often mediated by a co-catalyst. For instance, a Cu(I) species can facilitate the process by accepting a hydrogen atom (formally a proton and an electron) from the acridinyl radical, regenerating the acridine catalyst and forming a Cu(II)-hydride species, or by a stepwise process involving electron and proton transfer. nih.gov

Factors Influencing Photocatalytic Efficiency and Stability

Several factors critically influence the efficiency and stability of this compound and related photocatalysts in organic transformations.

Chemical Derivatization and Structure Property Relationships Non Biological Contexts

Synthetic Modifications of the 9-(4-Chlorophenyl)acridine Scaffold

The chemical architecture of this compound allows for a variety of synthetic transformations. These modifications are primarily focused on introducing new functional groups to the acridine (B1665455) nucleus or the 4-chlorophenyl moiety, thereby altering the molecule's inherent properties.

Substitution Reactions on the Acridine Core and Phenyl Ring

The acridine core and the phenyl ring of this compound are amenable to various substitution reactions. These reactions are instrumental in creating a library of derivatives with diverse electronic and steric characteristics.

One common approach involves the Bernthsen reaction, where diphenylamine (B1679370) or its derivatives are condensed with a carboxylic acid, in this case, 4-chlorobenzoic acid, often in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) under microwave irradiation. researchgate.nettandfonline.com This method allows for the direct synthesis of this compound and its analogues. researchgate.nettandfonline.com Further substitutions on the acridine ring can be achieved by using appropriately substituted diphenylamines. For instance, the Ullmann condensation of 2-chlorobenzoic acid with various para-substituted anilines yields 2-(arylamino)benzoic acids, which can then be cyclized to form substituted acridone (B373769) derivatives. rsc.org These acridones can be subsequently converted to the corresponding 9-chloroacridines, providing a route to a wide array of substituted 9-acridinyl compounds. rsc.org

The introduction of different substituents onto the acridine core has been shown to significantly impact the molecule's properties. For example, the synthesis of 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine has been reported for applications in corrosion inhibition. mdpi.comnih.gov Additionally, multicomponent reactions involving dimedone, an aromatic aldehyde (like 4-chlorobenzaldehyde), and an amine have been utilized to produce various N-substituted decahydroacridine-1,8-diones. cut.ac.zaarabjchem.orgresearchgate.net

Modifications of the 4-Chlorophenyl Moiety

While less common than modifications to the acridine core, alterations to the 4-chlorophenyl group can also be performed to modulate the compound's properties. This can involve replacing the chlorine atom with other functional groups through nucleophilic aromatic substitution, although this is often challenging. A more common strategy is to start with a different substituted benzoic acid during the initial synthesis.

Elucidation of Structure-Property Relationships in Non-Biological Applications

The systematic derivatization of the this compound scaffold has enabled detailed investigations into the relationships between molecular structure and the resulting material properties. These studies are crucial for designing new molecules with enhanced performance in specific applications.

Impact of Substituents on Electronic and Photophysical Properties

The electronic and photophysical properties of this compound derivatives are highly sensitive to the nature and position of substituents on the aromatic framework. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission spectra of the molecule.

For instance, acridine derivatives are known for their interesting optical properties and are used as dyes and fluorescent compounds. researchgate.net The extended π-system of the acridine core, coupled with the electronic influence of the 4-chlorophenyl group, forms the basis of its photophysical behavior. Modifications that extend the conjugation or introduce charge-transfer characteristics can lead to red-shifted absorption and emission, as well as enhanced fluorescence quantum yields.

Influence of Structural Changes on Electrochemical Behavior

The electrochemical properties of this compound and its derivatives are of interest for applications in electronic materials and sensors. Cyclic voltammetry studies on acridinedione dyes have shown that they undergo irreversible oxidation. acs.org The specific products formed upon oxidation depend on the substitution pattern, particularly on the acridine nitrogen. acs.org

The redox behavior of these compounds is directly linked to their electronic structure. The introduction of electron-donating groups generally lowers the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. For example, the electrochemical behavior of 9-chloroacridine (B74977) has been shown to be a complex, pH-dependent, and irreversible process. nih.gov Oxidation is initiated by the formation of a cation radical, while reduction produces radical monomers that can dimerize. nih.gov

The electrochemical properties of these compounds are crucial for their application in various devices. For instance, their ability to undergo reversible redox reactions is a key requirement for their use in organic light-emitting diodes (OLEDs) and other electronic applications.

Correlation of Molecular Structure with Performance in Materials and Catalysis

The tailored synthesis of this compound derivatives has led to their exploration in various materials science and catalysis applications. The performance of these materials is directly correlated with their molecular structure.

In the field of corrosion inhibition, for example, derivatives such as 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine have demonstrated high inhibition efficiency for mild steel in acidic environments. mdpi.comnih.gov The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier. nih.gov The presence of the planar acridine ring, the π-electrons, and heteroatoms facilitates this adsorption process.

Furthermore, acridine derivatives have been utilized as photoinitiators in photocurable materials. google.com The efficiency of these photoinitiators is dependent on their ability to absorb light and generate reactive species to initiate polymerization. The specific substitution pattern on the 9-phenylacridine (B188086) core can be tuned to optimize the absorption wavelength and the efficiency of radical generation. google.com

The catalytic activity of materials derived from or incorporating the this compound structure is also an area of interest. For instance, various catalysts have been employed for the synthesis of acridine derivatives themselves, highlighting the role of these structures in facilitating chemical transformations. researchgate.netcut.ac.zaarabjchem.orgjetir.org

Below is a table summarizing the impact of different substituents on the properties and applications of this compound derivatives.

| Derivative | Substituent(s) | Key Property Change | Application |

| 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine | 2-methyl, tetrahydroacridine core | Enhanced adsorption on metal surfaces | Corrosion Inhibitor mdpi.comnih.gov |

| 9-(p-aminophenyl)acridine | p-amino on phenyl ring | Altered electronic and photophysical properties | Precursor for materials tandfonline.com |

| 9-(p-hydroxyphenyl)acridine | p-hydroxy on phenyl ring | Modified electronic properties and potential for hydrogen bonding | Precursor for materials tandfonline.com |

| N-substituted decahydroacridine-1,8-diones | Various N-substituents, dione (B5365651) groups on acridine core | Tunable electrochemical and photophysical properties | Synthesis of functional materials cut.ac.zaarabjchem.orgresearchgate.net |

| 9-(4-nitrophenyl)acridine | p-nitro on phenyl ring | Strong electron-withdrawing effect, altered redox potential | Precursor for materials tandfonline.com |

Conclusions and Future Research Directions

Synthesis of Key Research Findings on 9-(4-Chlorophenyl)acridine

The compound this compound is a derivative of acridine (B1665455), a class of nitrogen-containing heterocyclic compounds that have garnered significant scientific interest due to their diverse applications. rsc.orgmdpi.com Research has primarily focused on its synthesis and its potential application as a corrosion inhibitor.

A common method for synthesizing 9-substituted acridines is the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with a suitable carboxylic acid in the presence of a catalyst like zinc chloride. ptfarm.plijirt.org Specifically for this compound, the synthesis can be achieved by heating an equimolar mixture of diphenylamine and 4-chlorobenzoic acid with anhydrous zinc chloride in ethanol. researchgate.net Another approach involves treating C-acylated diphenylamine with an iodine/hydroiodic acid mixture to yield 9-phenyl acridines. ptfarm.pl

The key application investigated for this compound and its derivatives, particularly its tetrahydro counterparts, is in the field of corrosion inhibition. researchgate.netmdpi.com Tetrahydroacridine derivatives such as 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) have been synthesized and studied as corrosion inhibitors for mild steel in acidic environments like 1 M HCl. ptfarm.pl Research indicates that these compounds can achieve high inhibition efficiencies, with CMT showing up to 98.0% efficiency at a concentration of 200 ppm. ptfarm.pl The mechanism of action is believed to involve the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that blocks both anodic and cathodic reactions. ptfarm.pl The planar structure of the acridine ring facilitates a large contact area with the metal surface, enhancing its protective capabilities. ptfarm.pl

While direct biological studies on this compound are limited in the available literature, the 9-phenylacridine (B188086) scaffold is a component of more complex molecules with evaluated bioactivity. For instance, derivatives like 7-arylbenzo[c]acridine-5,6-diones, where the aryl group can be a 4-chlorophenyl moiety, have been investigated for their antileishmanial properties against L. donovani. ijpsonline.com Similarly, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine, a derivative of 9-aminoacridine, has been synthesized and showed potent anti-inflammatory and analgesic activity. ijpsonline.comnih.gov These findings suggest the potential of the this compound core as a pharmacophore, although this has not been extensively explored for the parent compound itself.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₂ClN |

| IUPAC Name | This compound |

| Molar Mass | 289.8 g/mol |

| CAS Number | 20953-66-6 |

| XLogP3 | 5.8 |

Data sourced from PubChem. nih.gov

Table 2: Research Findings on a Derivative of this compound

| Compound | Application | Key Finding | Reference |

|---|

Identification of Unaddressed Research Questions and Emerging Areas in this compound Chemistry

Despite its established synthesis and application in corrosion science, significant research gaps exist for this compound. The broader acridine family is renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, largely attributed to their ability to intercalate DNA and inhibit enzymes like topoisomerase. rsc.orgnih.gov However, dedicated studies on the potential of this compound itself as an anticancer or antimicrobial agent are conspicuously absent from the current body of research. This represents a major unaddressed area.

Another emerging field is the application of acridine derivatives as fluorescent materials for bioimaging, sensing, and optoelectronics. sioc-journal.cnresearchgate.net The unique photophysical properties of the acridine core are central to these applications. sioc-journal.cn Investigating the fluorescence properties of this compound and its potential modification to create novel fluorescent probes is a promising, yet unexplored, research avenue.

Further unaddressed questions include:

Detailed Mechanistic Studies: While its role as a corrosion inhibitor is known, in-depth mechanistic studies using advanced surface science and computational modeling could provide a more precise understanding of its interaction with different metal surfaces.

Pharmacological Profiling: A comprehensive screening of this compound against various biological targets, such as kinases, cholinesterases, or microbial enzymes, could unveil new therapeutic potentials. nih.govnih.gov

Derivatization and Structure-Activity Relationship (SAR): Systematic derivatization of the this compound core and subsequent SAR studies are needed to optimize it for specific applications, whether for enhanced corrosion inhibition or for novel biological activities. researchgate.net For example, introducing specific functional groups could modulate its solubility, target specificity, and efficacy. researchgate.net

Emerging areas in the chemistry of this compound could focus on its use as a building block (scaffold) for creating multi-targeted ligands for complex diseases like Alzheimer's or for developing advanced materials with tailored electronic or optical properties. mdpi.comrsc.org

Prognosis for Novel Applications and Methodological Advancements in Acridine Science

The future of acridine science is poised for significant advancements, moving beyond traditional applications toward more sophisticated and targeted uses. The development of novel applications will likely be driven by interdisciplinary efforts combining synthetic chemistry, pharmacology, and materials science. researchgate.net

Novel Applications:

Precision Medicine: In oncology, the focus is shifting from broad-spectrum DNA intercalators to highly selective acridine derivatives that target specific cancer-related proteins like tyrosine kinases or telomerase. researchgate.net The future lies in designing "smart" acridine-based drugs that can, for instance, be activated by the specific microenvironment of a tumor or overcome multidrug resistance. mdpi.com

Neurodegenerative Diseases: Acridine derivatives are being explored as multi-target agents for diseases like Alzheimer's, simultaneously inhibiting cholinesterases, preventing β-amyloid aggregation, and chelating metal ions to reduce oxidative stress. nih.govrsc.org

Advanced Materials: The inherent fluorescence of the acridine nucleus will be further exploited to create next-generation biosensors, cell imaging agents, and materials for organic light-emitting diodes (OLEDs). sioc-journal.cnresearchgate.net Research will focus on enhancing properties like water solubility, biocompatibility, and two-photon absorption for deeper tissue imaging. sioc-journal.cn

Methodological Advancements:

Green Synthesis: There is a strong trend towards developing more environmentally benign synthetic routes for acridine derivatives. This includes the use of microwave-assisted synthesis, one-pot multi-component reactions, and heterogeneous catalysts, which offer advantages like shorter reaction times, higher yields, and reduced waste. ijirt.orgresearchgate.net

Combinatorial Chemistry and High-Throughput Screening: These techniques will accelerate the discovery of new acridine derivatives with desired properties. By creating large libraries of related compounds, researchers can rapidly screen for potent and selective agents for therapeutic or material science applications.

Drug Delivery Systems: To overcome challenges like poor solubility and to enhance target specificity, acridine-based drugs will increasingly be incorporated into advanced drug delivery systems, such as nanoparticles and liposomes. researchgate.net This approach can improve therapeutic efficacy while minimizing side effects.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) |

| 4-Chlorobenzoic acid |

| Acridine |

| Diphenylamine |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine |

| Zinc chloride |

| Ibuprofen |

| Proflavine |

| Amsacrine |

| Nitracrine |

| Quinacrine |

Q & A

Q. What are the recommended synthetic routes for 9-(4-Chlorophenyl)acridine derivatives?

Synthesis typically involves multi-step reactions, including condensation of halogenated benzaldehyde with acridine precursors. For example:

- Step 1 : React 4-chlorophenyl-substituted aldehydes with acridine intermediates (e.g., acridin-9-amine) under basic conditions to form imine linkages .

- Step 2 : Catalytic hydrogenation or palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at specific positions .

- Optimization : Use greener solvents (e.g., ethanol/water mixtures) and mild temperatures to improve yields (up to 85% reported) while minimizing byproducts .

Q. How should researchers characterize the structural purity of this compound derivatives?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., distinguishing para-chlorophenyl protons at δ 7.4–7.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weights (e.g., C₁₉H₁₃ClN: expected [M+H]⁺ = 290.0604) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly in fluorinated or tert-butyl derivatives .

Q. What preliminary assays are used to screen biological activity?

Initial screening focuses on:

- DNA Intercalation : Fluorescence quenching assays using ethidium bromide displacement to measure binding constants (e.g., Kd values < 1 µM indicate strong intercalation) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC₅₀ values. Acridine derivatives often show IC₅₀ ranges of 5–50 µM .

- Topoisomerase Inhibition : Gel electrophoresis to assess DNA relaxation inhibition, with comparative analysis against camptothecin controls .

Advanced Research Questions

Q. How do substituents at the 9-position influence biological efficacy?

Substituent effects are critical:

- Amino Groups : Secondary amines (e.g., -NH₂) enhance DNA binding affinity (2–3× higher than alkyl groups) by forming hydrogen bonds with phosphate backbones .

- Halogenated Groups : Chlorine at the 4-position (para) improves lipophilicity (logP > 3.5) and cellular uptake, but may reduce solubility .

- Methodological Insight : Use QSAR models with topological descriptors (e.g., Wiener index) to predict substituent contributions to activity .

Q. What mechanistic studies resolve contradictions in cytotoxicity data?

Discrepancies arise from assay variability or off-target effects. Solutions include:

- Multi-Assay Validation : Combine acridine orange staining (for apoptosis), flow cytometry (cell cycle arrest), and caspase-3 activation assays .

- Target-Specific Profiling : Surface plasmon resonance (SPR) to measure direct binding to Bcl-xL or topoisomerase I/II, excluding nonspecific interactions .

Q. How can DNA binding affinity be optimized for therapeutic applications?

Strategies include:

- Planarity Enhancement : Introduce methyl or fluoro groups to rigidify the acridine core, improving intercalation (e.g., ∆Tm = +5°C in thermal denaturation assays) .

- Hybridization : Conjugate with metal complexes (e.g., ruthenium) to exploit dual mechanisms—DNA intercalation and ROS generation .

- Crystallographic Analysis : Resolve ligand-DNA co-crystal structures to identify critical π-π stacking interactions (e.g., with dG/dC bases) .

Q. What methods address solubility challenges in in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.